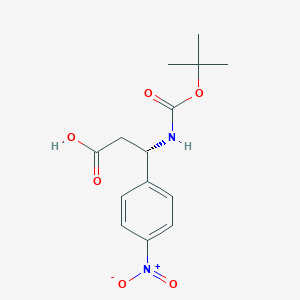

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid

Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid (C₁₄H₁₈N₂O₆, CAS: 499995-73-2) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 4-nitrophenyl substituent on the β-carbon of the propanoic acid backbone . The nitro group at the para position of the phenyl ring imparts strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid (pKa ~3–4) compared to analogs with electron-donating substituents. This compound is primarily utilized as a pharmaceutical intermediate, enabling peptide synthesis and covalent inhibitor design due to its reactive nitro group and Boc-protected amine .

Properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVLDNCAYKCLCI-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems allow for precise control over reaction conditions, leading to higher efficiency and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of free amine compounds.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid is utilized in various fields of scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid involves its ability to interact with various molecular targets. The Boc group provides protection to the amino group, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in further chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The 4-nitrophenyl group distinguishes this compound from analogs with halogen, azide, or alkoxy substituents. Key comparisons include:

- Nitro vs. Halogens (F, Br, I): The nitro group enhances electrophilicity, making the compound more reactive in nucleophilic aromatic substitution compared to halogenated analogs (e.g., 4-fluorophenyl in ). However, halogens like bromine or iodine (e.g., 4-iodophenyl in ) may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura).

- Nitro vs. Azide: The 4-azidophenyl analog is highly reactive in strain-promoted azide-alkyne cycloadditions (SPAAC), whereas the nitro group is more suited for reduction to amines or participation in hydrogen bonding.

- Nitro vs. Methoxy: The 4-methoxyphenyl group increases solubility in polar solvents due to its electron-donating nature but reduces metabolic stability compared to nitro derivatives.

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid, commonly referred to as Boc-(S)-3-amino-4-(4-nitrophenyl)butyric acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₅H₂₀N₂O₆

- Molecular Weight : 324.33 g/mol

- CAS Number : 127106-71-2

- Purity : Typically >98%

- Appearance : White to off-white crystalline powder

The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amine functionalities during synthesis. The presence of a nitrophenyl group enhances its solubility and reactivity, making it a useful intermediate in various chemical syntheses.

The biological activity of Boc-(S)-3-amino-4-(4-nitrophenyl)butyric acid is primarily linked to its role as an amino acid derivative. Compounds with similar structures have been shown to interact with various biological targets, including:

- Enzyme Inhibition : Research indicates that derivatives of this compound may inhibit certain enzymes, which can be pivotal in treating conditions like bacterial infections or cancer .

- Antimicrobial Properties : Some studies suggest that related compounds exhibit antibacterial activity by disrupting bacterial cell wall synthesis through inhibition of penicillin-binding proteins (PBPs) .

Case Studies and Experimental Data

-

Antibacterial Activity :

- A study evaluated the antibacterial properties of various Boc-protected amino acids, including Boc-(S)-3-amino-4-(4-nitrophenyl)butyric acid. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

- Structure-Activity Relationship (SAR) :

- In Vivo Studies :

Comparative Table of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| Boc-(S)-3-amino-4-(4-nitrophenyl)butyric acid | 127106-71-2 | 324.33 g/mol | Antibacterial, enzyme inhibitor |

| Durlobactam | Not specified | Not specified | Broad-spectrum antibacterial |

| Avibactam | Not specified | Not specified | β-lactamase inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.